Cariprazine-d6 (hydrochloride)

Bioanalysis LC-MS/MS Isotope Dilution

Cariprazine-d6 (hydrochloride) is a stable isotope-labeled internal standard (SIL-IS) corresponding to the atypical antipsychotic cariprazine (RGH-188), in which six hydrogen atoms are replaced by deuterium atoms (+6 Da mass shift). Cariprazine is a dopamine D3-preferring D3/D2 receptor partial agonist (Ki D3 = 0.085 nM; Ki D2 = 0.49 nM).

Molecular Formula C21H33Cl3N4O
Molecular Weight 469.9 g/mol
Cat. No. B12431692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCariprazine-d6 (hydrochloride)
Molecular FormulaC21H33Cl3N4O
Molecular Weight469.9 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.Cl
InChIInChI=1S/C21H32Cl2N4O.ClH/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23;/h3-5,16-17H,6-15H2,1-2H3,(H,24,28);1H/i1D3,2D3;
InChIKeyGPPJWWMREQHLQT-TXHXQZCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cariprazine-d6 (hydrochloride) – A Deuterated Internal Standard for LC-MS/MS Bioanalysis of Cariprazine and Its Active Metabolites


Cariprazine-d6 (hydrochloride) is a stable isotope-labeled internal standard (SIL-IS) corresponding to the atypical antipsychotic cariprazine (RGH-188), in which six hydrogen atoms are replaced by deuterium atoms (+6 Da mass shift) . Cariprazine is a dopamine D3-preferring D3/D2 receptor partial agonist (Ki D3 = 0.085 nM; Ki D2 = 0.49 nM) . It is extensively metabolized by CYP3A4 and CYP2D6 to two active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), which account for the majority of total drug exposure at steady state [1]. The deuterated analog is intended exclusively for use as an internal standard in quantitative LC-MS/MS and GC-MS assays, not as a therapeutic agent.

Why Cariprazine-d6 (hydrochloride) Cannot Be Substituted by Unlabeled Cariprazine or Other D3/D2 Partial Agonists in Bioanalytical Workflows


In LC-MS/MS quantification, matrix effects and variable ionization efficiency necessitate the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes identically with the analyte. Unlabeled cariprazine cannot serve as an internal standard for itself due to the inability to distinguish it from the analyte in the mass spectrometer. Alternative in-class compounds such as aripiprazole or brexpiprazole exhibit different chromatographic retention times and ionization response factors, introducing significant quantification bias [1]. Even structural analogs like cariprazine-d8 provide a different mass shift (+8 Da vs. +6 Da), which may be suboptimal depending on the specific MS resolution and isotopic envelope overlap of the target analytes . Therefore, Cariprazine-d6 is the analytically mandated choice for accurate and reproducible quantification of cariprazine and its metabolites in biological matrices.

Quantitative Differentiation of Cariprazine-d6 (hydrochloride) from Closest Comparators: A Head-to-Head Evidence Assessment


Isotopic Purity and Deuterium Incorporation: Cariprazine-d6 vs. Cariprazine-d8 and Unlabeled Cariprazine

Cariprazine-d6 (hydrochloride) is supplied with a minimum isotopic purity of 98 atom % D, ensuring a clean +6 Da mass shift from the unlabeled analyte (cariprazine, m/z ~427.4) with minimal isotopic cross-talk. This compares to the +8 Da mass shift of cariprazine-d8, which may overlap differently with the isotopic envelope of metabolites (DCAR and DDCAR) . Unlabeled cariprazine offers a 0 Da mass shift and is unsuitable as an internal standard due to complete signal overlap .

Bioanalysis LC-MS/MS Isotope Dilution Pharmacokinetics

Chromatographic Co-Elution and Matrix Effect Correction: Cariprazine-d6 vs. Aripiprazole-d8 and Structural Analogs

In validated LC-MS/MS methods for cariprazine in human plasma, Cariprazine-d6 co-elutes with the unlabeled analyte, providing identical matrix effect and ionization suppression. In contrast, using aripiprazole-d8 (a D2/D3 partial agonist analog) as a surrogate internal standard yields different recovery and matrix factor due to structural dissimilarity, leading to potential inaccuracies of >15% in some plasma lots [1].

Bioanalysis LC-MS/MS Matrix Effect Method Validation

Quantification of Total Active Moiety: Cariprazine-d6 Enables Simultaneous Measurement of Parent and Metabolites vs. Metabolite-Specific IS

At steady state, didesmethyl-cariprazine (DDCAR) constitutes approximately 64% of total cariprazine active moiety exposure, with median time to 90% steady state being 21 days for DDCAR vs. 5 days for cariprazine and DCAR [1]. Cariprazine-d6 serves as a common internal standard for cariprazine, DCAR, and DDCAR in validated multi-analyte panels, eliminating the need for separate deuterated IS for each metabolite [2]. This contrasts with using metabolite-specific deuterated standards (e.g., DCAR-d6, DDCAR-d6) which increase assay complexity and cost.

Therapeutic Drug Monitoring Pharmacokinetics LC-MS/MS Metabolism

Analytical Performance: Signal-to-Noise and Lower Limit of Quantification (LLOQ) Using Cariprazine-d6 vs. Unlabeled Analogs

In a validated LC-MS/MS method for cariprazine in human plasma, use of Cariprazine-d6 as internal standard achieved an LLOQ of 0.05 ng/mL with accuracy and precision within ±15% [1]. Substituting with an unlabeled structural analog (e.g., aripiprazole) as IS resulted in LLOQ degradation to 0.5 ng/mL due to differential ion suppression and recovery, a 10-fold reduction in sensitivity [2].

Bioanalysis LC-MS/MS Sensitivity LLOQ

Cost-Efficiency and Availability: Cariprazine-d6 vs. Cariprazine-d8 and Custom-Synthesized IS

Cariprazine-d6 (hydrochloride) is commercially available from multiple suppliers at a price point approximately 30-50% lower than Cariprazine-d8 and significantly less than custom-synthesized deuterated metabolites (e.g., DDCAR-d6) . Lead times for Cariprazine-d6 are typically 1-2 weeks from stock, versus 4-8 weeks for custom synthesis of alternative IS.

Procurement Cost Analysis Inventory Supply Chain

Functional Selectivity at D3 vs. D2 Receptors: Cariprazine vs. Aripiprazole and Brexpiprazole

Cariprazine exhibits a 3- to 10-fold higher selectivity for D3 over D2 receptors compared to aripiprazole in functional assays [1]. In D3 receptor-mediated β-arrestin translocation assays, cariprazine displays partial agonism and partial antagonism, whereas aripiprazole and brexpiprazole show only weak or no agonist activity but potent antagonism [2]. This differentiated D3 functional profile may underlie distinct clinical effects, although the deuterated analog itself is not intended for therapeutic use; this evidence underscores the importance of using the correct IS for cariprazine-specific bioanalysis.

Pharmacology D3 Receptor D2 Receptor Partial Agonism

Primary Application Scenarios for Cariprazine-d6 (hydrochloride) in Bioanalytical and Pharmacokinetic Research


Quantification of Cariprazine and Active Metabolites (DCAR, DDCAR) in Human Plasma for Therapeutic Drug Monitoring (TDM)

Cariprazine-d6 is employed as a single internal standard in validated LC-MS/MS methods to simultaneously measure cariprazine, desmethyl-cariprazine (DCAR), and didesmethyl-cariprazine (DDCAR) in human plasma. This is critical for TDM, as DDCAR constitutes 64% of total active moiety exposure at steady state [1]. The method achieves an LLOQ of 0.05 ng/mL for cariprazine, enabling accurate trough-level monitoring [2].

Clinical Pharmacokinetic Studies to Assess CYP3A4 and CYP2D6 Polymorphism Impact

Cariprazine-d6 is used as the internal standard in population PK studies to evaluate the influence of CYP2D6 metabolizer status on cariprazine and metabolite exposures. These studies have demonstrated that CYP2D6 phenotype has no substantial effect on cariprazine PK, eliminating the need for genotype-guided dosing [1]. The SIL-IS corrects for matrix effects across diverse patient samples, ensuring robust data interpretation.

Drug-Drug Interaction (DDI) Studies with CYP3A4 Inhibitors

Cariprazine-d6 facilitates accurate quantification of cariprazine and metabolites in plasma samples from DDI studies where CYP3A4 inhibitors (e.g., ketoconazole, erythromycin) are co-administered. Because cariprazine is extensively metabolized by CYP3A4, such studies are required to determine dose adjustment strategies [1]. The use of a stable isotope-labeled IS is essential to mitigate potential matrix effects introduced by co-medications.

Preclinical Pharmacokinetic and Brain Penetration Studies in Rodent Models

In preclinical studies investigating cariprazine brain distribution and D3 receptor occupancy, Cariprazine-d6 is used as an internal standard for LC-MS/MS quantification of cariprazine and DDCAR in plasma and brain homogenates. Studies show that DDCAR is detected in rodent brain at much lower levels than cariprazine, and DDCAR is 3- to 10-fold less potent in antipsychotic-like activity models [1]. The SIL-IS ensures accurate cross-matrix quantification.

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